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Introduction
4,6-Diiodopyrimidine is a halogenated heterocyclic compound that holds significant potential

as a versatile building block in medicinal chemistry and materials science. Its unique electronic

properties, conferred by the two iodine substituents on the pyrimidine ring, make it an attractive

scaffold for the synthesis of novel therapeutic agents and functional materials. The iodine

atoms can serve as handles for further functionalization through various cross-coupling

reactions, allowing for the introduction of diverse molecular fragments. This guide provides a

comprehensive overview of the known and predicted physical characteristics of 4,6-
diiodopyrimidine, offering a critical resource for researchers engaged in its synthesis,

handling, and application.

Molecular Structure and Key Features
The foundational structure of 4,6-diiodopyrimidine consists of a pyrimidine ring substituted

with iodine atoms at the 4 and 6 positions.

Caption: Molecular structure of 4,6-diiodopyrimidine.

The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms at positions

1 and 3. The high electronegativity of the nitrogen atoms, combined with the electron-
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withdrawing and sterically bulky nature of the iodine atoms, significantly influences the

molecule's reactivity and intermolecular interactions.

Synthesis of 4,6-Diiodopyrimidine
While a definitive, detailed synthesis of 4,6-diiodopyrimidine is not extensively reported in

readily available literature, a plausible synthetic route can be extrapolated from the preparation

of its chloro- and bromo-analogs and general iodination methodologies for heterocyclic

compounds. A common precursor for dihalogenated pyrimidines is 4,6-dihydroxypyrimidine.

The synthesis can be envisioned as a two-step process:

Chlorination of 4,6-dihydroxypyrimidine: This is a well-established reaction, typically

achieved by treating 4,6-dihydroxypyrimidine with a strong chlorinating agent like

phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-

dimethylaniline. This yields the more reactive intermediate, 4,6-dichloropyrimidine.

Halogen Exchange Reaction: The resulting 4,6-dichloropyrimidine can then undergo a

Finkelstein-type reaction, where the chlorine atoms are substituted with iodine. This is

typically achieved by reacting the dichloropyrimidine with an iodide salt, such as sodium

iodide (NaI), in a suitable solvent like acetone or acetonitrile. Driving the reaction to

completion may require elevated temperatures and extended reaction times.

Caption: Proposed synthetic workflow for 4,6-diiodopyrimidine.

Physical Properties
Direct experimental data for the physical properties of 4,6-diiodopyrimidine are scarce.

However, based on the known properties of its precursors and analogous compounds, we can

infer the following characteristics.
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Property Value Source/Rationale

CAS Number 19646-06-1

Molecular Formula C₄H₂I₂N₂

Molecular Weight 331.88 g/mol

Physical Form Solid

Melting Point

Expected to be significantly

higher than 4,6-

dichloropyrimidine (65-67 °C)

due to increased molecular

weight and stronger

intermolecular forces.[1]

Inferred

Boiling Point

Expected to be significantly

higher than 4,6-

dichloropyrimidine (176 °C).[1]

Inferred

Solubility

Likely soluble in polar organic

solvents such as DMSO and

DMF, and sparingly soluble in

less polar solvents like

chloroform and ethyl acetate.

[2] Insoluble in water.[3]

Inferred from related

compounds

Causality Behind Physical Properties:

High Melting and Boiling Points: The substantial molecular weight of 4,6-diiodopyrimidine,

coupled with the potential for strong intermolecular halogen bonding and π-π stacking

interactions between the pyrimidine rings, would lead to a high energy requirement to

overcome the lattice forces in the solid state and intermolecular forces in the liquid state.

Solubility Profile: The polar nature of the pyrimidine ring suggests solubility in polar aprotic

solvents. The large, nonpolar iodine atoms would limit its solubility in highly polar protic

solvents like water and enhance its solubility in less polar organic solvents compared to its

dihydroxy precursor.
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Spectroscopic Data (Predicted)
Detailed experimental spectra for 4,6-diiodopyrimidine are not readily available. The following

are predicted spectroscopic characteristics based on the analysis of similar structures and

general principles of spectroscopy.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two

non-equivalent protons on the pyrimidine ring.

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Rationale

H-2 ~8.5 - 9.0 Singlet

The proton at the C-2

position is flanked by

two electronegative

nitrogen atoms,

leading to a significant

downfield shift.

H-5 ~7.5 - 8.0 Singlet

The proton at the C-5

position is adjacent to

two carbon atoms

bearing iodine, which

are less electron-

withdrawing than

nitrogen, resulting in a

relatively upfield shift

compared to H-2.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is anticipated to show three distinct signals for the three unique carbon

environments in the pyrimidine ring.
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Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 ~155 - 160

This carbon is situated

between two nitrogen atoms,

resulting in a significant

downfield shift.

C-4, C-6 ~100 - 110

The direct attachment of the

highly polarizable iodine atoms

is expected to cause a

significant upfield shift for

these carbons compared to

their chloro- or bromo-analogs

due to the "heavy atom effect".

C-5 ~120 - 125

This carbon is adjacent to two

iodinated carbons and is

expected to resonate at a

typical aromatic carbon

chemical shift.

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by vibrations of the pyrimidine ring and the C-I bonds.

Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Mode

C=N, C=C 1500 - 1600 Ring stretching

C-H 3000 - 3100 Aromatic C-H stretching

C-I 500 - 600 C-I stretching

Mass Spectrometry
The mass spectrum would provide crucial information for confirming the molecular weight and

isotopic distribution.
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Molecular Ion Peak (M⁺): Expected at m/z 332, corresponding to the molecular weight of the

compound.

Isotopic Pattern: The presence of two iodine atoms would not result in a characteristic

isotopic pattern like that seen with chlorine or bromine, as iodine is monoisotopic (¹²⁷I).

Fragmentation: Fragmentation would likely involve the loss of iodine atoms and cleavage of

the pyrimidine ring.

Crystal Structure and Solid-State Properties
(Predicted)
While the crystal structure of 4,6-diiodopyrimidine has not been experimentally determined,

insights can be gained from the crystal structures of other halogenated pyrimidines.[4][5]

It is anticipated that the planar pyrimidine rings would pack in a layered fashion, stabilized by a

combination of:

Halogen Bonding: The electropositive region on the iodine atoms (the σ-hole) could interact

with the lone pairs of the nitrogen atoms on adjacent molecules. This type of non-covalent

interaction is a significant directional force in the solid-state assembly of halogenated

compounds.

π-π Stacking: The aromatic pyrimidine rings are likely to engage in offset π-π stacking

interactions, further contributing to the stability of the crystal lattice.

The interplay of these intermolecular forces will dictate the packing efficiency and ultimately

influence the material's bulk properties, such as its melting point and density.

Caption: Conceptual diagram of potential intermolecular interactions in the solid state of 4,6-
diiodopyrimidine.

Experimental Protocols
Given the lack of specific literature for 4,6-diiodopyrimidine, the following are generalized, yet

authoritative, protocols for the characterization of a novel pyrimidine derivative.
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Protocol 1: Determination of Melting Point
Sample Preparation: A small amount of the purified, dry crystalline solid is placed in a

capillary tube, which is then sealed at one end.

Instrumentation: A calibrated melting point apparatus is used.

Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped up

slowly (1-2 °C per minute) near the expected melting point.

Observation: The temperature range over which the solid first begins to melt until it becomes

a clear liquid is recorded as the melting point range. A narrow melting point range is

indicative of high purity.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key

parameters to set include the spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans

is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., TMS).

Conclusion
4,6-Diiodopyrimidine is a promising synthetic intermediate with a unique set of predicted

physical and chemical properties. While direct experimental data remains limited, this guide

provides a comprehensive overview based on established chemical principles and data from

analogous compounds. The high reactivity of the C-I bonds towards cross-coupling reactions,

combined with the inherent biological relevance of the pyrimidine scaffold, positions 4,6-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b010583?utm_src=pdf-body
https://www.benchchem.com/product/b010583?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


diiodopyrimidine as a valuable tool for the discovery and development of novel

pharmaceuticals and functional materials. Further experimental investigation into the precise

physical and spectroscopic characteristics of this compound is warranted and will undoubtedly

facilitate its broader application in the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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